molecular formula C18H26ClN3O3 B6363265 tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate CAS No. 1253527-79-5

tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate

Cat. No. B6363265
CAS RN: 1253527-79-5
M. Wt: 367.9 g/mol
InChI Key: XBLBWDOXHJBTHI-UHFFFAOYSA-N
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Description

Tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate, otherwise known as TB-NCPC, is a synthetic chemical compound that has been utilized in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is slightly soluble in water and has a melting point of about 155-157°C. TB-NCPC is a versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

TB-NCPC has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the biological effects of various compounds, as well as to understand the mechanisms of action of these compounds. It has also been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various drugs.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of n-boc protected anilines , suggesting that the compound may interact with amine groups in biological systems.

Mode of Action

It is known that similar compounds are used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalyzed reactions.

Biochemical Pathways

It is known that similar compounds are used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may influence pathways involving these structures.

Result of Action

Given its use in the synthesis of n-boc protected anilines and tetrasubstituted pyrroles , it is likely that the compound has significant effects at the molecular level.

Action Environment

Similar compounds are often used in reactions that require specific environmental conditions, such as certain temperatures or the presence of a catalyst .

Advantages and Limitations for Lab Experiments

The advantages of using TB-NCPC in laboratory experiments are that it is a relatively safe and non-toxic compound, and it is relatively easy to synthesize. In addition, it is a relatively inexpensive compound and can be stored for long periods of time without degradation. The main limitation of using TB-NCPC in laboratory experiments is that the exact mechanism of action is not yet fully understood, and therefore the results of experiments using this compound may not be as reliable as those using other compounds.

Future Directions

For research involving TB-NCPC include further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an antiviral, as well as its potential to interact with other compounds and drugs. Furthermore, further research could be conducted to explore its potential as an anti-inflammatory and its potential to modulate the immune system. Finally, further research could be conducted to explore its potential to interact with the gut microbiome and its potential to modulate the gut-brain axis.

Synthesis Methods

TB-NCPC is synthesized through a multi-step process. The first step involves the reaction of tert-butylchloride with 1-amino-3-chloropentane to form tert-butyl 3-chloropentylcarbamate. This is then reacted with N-methyl-2-aminoethanethiol to form tert-butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate. This reaction requires a catalyst, such as pyridine, to be added to the reaction mixture in order to speed up the reaction.

properties

IUPAC Name

tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-17(2,3)25-16(24)22-18(9-4-5-10-18)12-20-15(23)21-14-8-6-7-13(19)11-14/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLBWDOXHJBTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate

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